Cas no 1903825-03-5 (tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)

tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylic acid, 4-amino-3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3R,4R)-rel-
- trans-1-Boc-4-amino-3-hydroxymethyl-piperidine
- tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
- (3R,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine
- trans-4-Amino-1-Boc-3-(hydroxymethyl)piperidine
- 1903825-03-5
- F86215
- 2381262-38-8
- PS-19626
- tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
-
- MDL: MFCD31942808
- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1
- InChIKey: JJYWLFQRQOTSKA-DTWKUNHWSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@@H](N)[C@H](CO)C1
計算された属性
- せいみつぶんしりょう: 230.16304257g/mol
- どういたいしつりょう: 230.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0114-5G |
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1903825-03-5 | 97% | 5g |
¥ 17,820.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1297866-10G |
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1903825-03-5 | 97% | 10g |
$4860 | 2023-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564498-100mg |
Tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1903825-03-5 | 98% | 100mg |
¥7091 | 2023-04-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564498-500mg |
Tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1903825-03-5 | 98% | 500mg |
¥14198 | 2023-04-09 | |
eNovation Chemicals LLC | Y1130309-5g |
trans-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1903825-03-5 | 95% | 5g |
$5465 | 2025-02-20 | |
eNovation Chemicals LLC | Y1130309-250mg |
trans-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1903825-03-5 | 95% | 250mg |
$480 | 2025-02-20 | |
eNovation Chemicals LLC | Y1130309-250mg |
trans-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1903825-03-5 | 95% | 250mg |
$480 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130309-500mg |
trans-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1903825-03-5 | 95% | 500mg |
$825 | 2025-02-20 | |
eNovation Chemicals LLC | Y1297866-500MG |
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1903825-03-5 | 97% | 500mg |
$780 | 2024-07-21 | |
eNovation Chemicals LLC | Y1297866-250MG |
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1903825-03-5 | 97% | 250mg |
$555 | 2024-07-21 |
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylateに関する追加情報
tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1903825-03-5): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1903825-03-5) has emerged as a pivotal intermediate for the synthesis of complex molecules. This compound, characterized by its piperidine backbone and carboxylate protection group, is widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique structural features, including the trans-configuration and hydroxymethyl functionality, make it a valuable scaffold for designing bioactive compounds.
The growing interest in piperidine derivatives is driven by their prevalence in drug discovery, particularly in the development of CNS-targeting therapeutics and enzyme inhibitors. Researchers frequently search for terms like "piperidine synthesis," "tert-butyl protection in organic chemistry," and "amino alcohol applications," reflecting the compound's relevance. The CAS No. 1903825-03-5 is often associated with queries about stereoselective reactions and green chemistry approaches, aligning with the industry's shift toward sustainable methodologies.
One of the standout features of tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is its compatibility with multistep synthetic routes. The tert-butyloxycarbonyl (Boc) group provides excellent stability under acidic and basic conditions, enabling selective deprotection when needed. This attribute is critical for constructing peptide mimetics and heterocyclic frameworks, topics frequently explored in academic and industrial settings.
Recent advancements in catalysis and flow chemistry have further amplified the utility of this compound. For instance, its hydroxymethyl group can be leveraged for click chemistry applications, a hot topic in bioconjugation and drug delivery systems. Searches for "Boc-protected amino alcohols" and "trans-4-aminopiperidine derivatives" often lead to discussions about optimizing yield and purity, underscoring the compound's practical significance.
In summary, tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1903825-03-5) represents a cornerstone in modern synthetic chemistry. Its versatility, combined with the rising demand for high-value intermediates, ensures its continued prominence in research and development. As the field evolves, this compound will likely play a central role in addressing challenges related to molecular diversity and efficient synthesis.
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